4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the class of isoxazoles This compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine typically involves the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine. This reaction results in the formation of a yellow-colored solution of salt, which upon neutralization with aqueous hydrochloric acid, precipitates the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:
N-alkylation:
N-sulfonylation:
Common Reagents and Conditions:
N-alkylation: Typically performed using alkyl halides (e.g., butyl iodide) and a base such as triethylamine in solvents like chloroform and dimethylformamide.
N-sulfonylation: Typically performed using sulfonyl chlorides and a base in an appropriate solvent.
Major Products:
N-alkylation products: Various N-alkylated derivatives depending on the alkyl halide used.
N-sulfonylation products: Various N-sulfonylated derivatives depending on the sulfonyl chloride used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing antibacterial agents due to its ability to inhibit the growth of various bacterial strains.
Materials Science: Its unique electronic structure makes it a candidate for developing new materials with specific electronic properties.
Biological Research: It has been used as a substrate in reactions to develop fluorescent dyes for biological imaging.
Mechanism of Action
The mechanism of action of 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine is primarily related to its interaction with biological targets. For instance, its antibacterial activity is attributed to its ability to inhibit essential bacterial enzymes, thereby disrupting bacterial cell processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with bacterial DNA and proteins .
Comparison with Similar Compounds
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: This compound shares a similar core structure but differs in the functional groups attached to the nitrogen atom.
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring structure but with a pyrazole ring instead of an isoxazole ring.
Uniqueness: 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMSNXTUZQZFSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NO2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639886 |
Source
|
Record name | 4,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-12-6 |
Source
|
Record name | 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916792-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.